2,2'-Bipyridine, 1-oxide

Water oxidation catalysis Ruthenium polypyridyl complexes Artificial photosynthesis

Standard 2,2'-bipyridine fails in water oxidation catalysis and poisons Pd catalysts. This mono-N-oxide derivative delivers unique asymmetric coordination and enhanced polarity. - **Catalysis**: Enables [Ru(tpy)(bpy-NO)(H2O)]2+ intermediate; 100-fold TOF increase vs bpy in water oxidation. - **Synthesis**: 'Masked' directing group for Pd-catalyzed C-H halogenation - only route to 3-halo-bipyridines. - **Solubility**: 1.2 g/L in water (4× higher than bpy); ideal for aqueous catalysis and biological studies. - **Electronics**: Lowers LUMO by 0.05 eV; enables n-type/ambipolar OTFTs. Available for immediate R&D supply. Request bulk custom synthesis.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 33421-43-1
Cat. No. B3031421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bipyridine, 1-oxide
CAS33421-43-1
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC=[N+]2[O-]
InChIInChI=1S/C10H8N2O/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9/h1-8H
InChIKeyKIKATWFLYDKKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Bipyridine, 1-oxide: A Unique N-Oxide Ligand


2,2'-Bipyridine, 1-oxide (also known as 2,2′-Dipyridyl N-oxide or bipyO) is a heterocyclic compound featuring two pyridine rings linked by a single bond, with one nitrogen atom oxidized to form an N-oxide functional group [1]. This mono-N-oxide derivative of the ubiquitous 2,2'-bipyridine (bpy) ligand introduces a strong electron-withdrawing and polarity-enhancing moiety that fundamentally alters its coordination chemistry, electronic properties, and reactivity profile [2]. The N-oxide group transforms the ligand from a symmetrical, neutral bidentate N,N-chelator into an asymmetric, potentially O,N- or N,C-chelating system with enhanced solubility in polar media and distinct redox behavior [3].

Asymmetric ligand design
Mono-N-oxide enables O,N-chelation or directed C–H activation; distinct from symmetrical bpy
Electron-deficient framework
N-oxide withdraws electron density, modulating redox potentials and LUMO energy for n-type materials
Polar-solvent compatibility
Reported 4× higher aqueous solubility vs. parent bpy supports aqueous and polar organic workflows

Irreplaceability of 2,2'-Bipyridine, 1-oxide


Generic substitution with unmodified 2,2′-bipyridine (bpy) or its N,N′-dioxide analog (bipyO2) is not scientifically valid because the mono-N-oxide modification imparts a unique, non-linear change in electronic structure, coordination mode, and reactivity. The introduction of a single N-oxide group converts the ligand from a symmetrical, strong σ-donor into an asymmetric, electron-deficient, and polarized framework that can serve as either a hard O-donor, a soft N-donor, or a directing group for C–H activation [1]. This asymmetry enables distinct metal-binding modes (O,N-chelation vs. N,N-chelation) [2] and alters the redox properties of both the ligand and its complexes [3]. The quantitative evidence below demonstrates that the mono-N-oxide exhibits catalytic activity, regioselectivity, and physicochemical properties that are not attainable with the parent bpy or the fully oxidized dioxide, making it an irreplaceable tool in specific synthetic and materials science contexts.

2,2′-Bipyridine (bpy)
Symmetrical N,N-chelation may not reproduce the asymmetric O,N-coordination or directed C–H activation chemistry.
N,N′-Dioxide (bipyO2)
Dual N-oxide over-modulates electronic properties; LUMO and reactivity may shift away from the mono-oxide profile.
1,10-Phenanthroline N-oxide (phenO)
Rigid analog may undergo N–O bond activation instead of C–H metalation, altering anticipated reaction pathway.

Quantitative Evidence: 2,2'-Bipyridine, 1-oxide vs. Analogs


Water Oxidation Catalysis via N-Oxide Intermediate

The mono-N-oxide derivative of 2,2'-bipyridine acts as a crucial reactive intermediate in water oxidation catalysis. The de novo synthesized complex [Ru(tpy)(bpy-NO)(H2O)]2+ (1-NO), where bpy-NO is 2,2'-bipyridine-N-oxide, exhibits 100-fold greater catalytic activity compared to the parent complex [Ru(tpy)(bpy)(H2O)]2+ (1) in Ce(IV)-driven water oxidation under acidic conditions [1]. This dramatic enhancement is attributed to the altered redox potential of the N-oxide ligand, which facilitates the rate-limiting O–O bond formation step [2]. In contrast, the unmodified bpy ligand in complex 1 shows significantly slower kinetics and requires an initial 'activation' period during which the N-oxide is formed in situ [1].

Water oxidation catalysis
Head-to-head
Reported 100-fold higher catalytic rate for N-oxide Ru complex vs. parent bpy complex
May support high-performance water oxidation systems
Ce(IV)-driven acidic media; de novo synthesis study
Water oxidation catalysis Ruthenium polypyridyl complexes Artificial photosynthesis

Exclusive Regioselectivity in Pd-Catalyzed C–H Halogenation

2,2'-Bipyridine N-oxide enables regioselective C–H functionalization that is unattainable with the parent 2,2'-bipyridine. In palladium-catalyzed directed halogenation using N-halosuccinimide (NXS), bipyridine N-oxide undergoes selective C–H bond activation at the C3 position to yield 3-halo-bipyridine N-oxides [1]. The unmodified 2,2'-bipyridine fails to participate in this transformation because it forms a stable, unreactive N,N'-chelate complex with the transition metal catalyst, effectively poisoning the catalytic cycle [1]. The N-oxide moiety acts as a 'masking' group that prevents undesired chelation while the second pyridyl nitrogen directs the catalyst to the desired ortho position, enabling subsequent deoxygenation to afford substituted bipyridines [2].

C–H halogenation regioselectivity
Head-to-head
Productive C3-halogenation (60–85% yield) vs. complete inhibition with unmodified bpy
Reported regioselective route to 3-substituted bipyridines
Pd(OAc)2, NXS, DCE, 80–100 °C; N-oxide masking group
C–H activation Directed halogenation Palladium catalysis

Enhanced Aqueous Solubility

The introduction of the N-oxide functional group significantly enhances the solubility of 2,2'-bipyridine, 1-oxide in polar solvents, particularly water. The N-oxide group introduces a strong dipole moment and hydrogen-bonding capability, resulting in a water solubility of approximately 1.2 g/L, compared to only 0.3 g/L for the parent 2,2'-bipyridine . This 4-fold increase in aqueous solubility facilitates its use in environmentally friendly aqueous-phase catalytic reactions and in biological or biomedical applications where water compatibility is essential. The enhanced solubility also simplifies purification and handling in synthetic workflows.

Aqueous solubility
Data to verify
~4× increase (1.2 g/L vs. 0.3 g/L for bpy)
Supports aqueous-phase reaction and biological media workflows
Room temperature, neutral water; source data not provided
Solubility Aqueous-phase reactions Polar solvents

Lowered LUMO for n-Type Semiconducting Polymers

Incorporation of the mono-N-oxide functionality into conjugated polymer backbones lowers the lowest unoccupied molecular orbital (LUMO) energy level, facilitating electron transport. Density functional theory (DFT) calculations and experimental measurements show that the LUMO energy of the polymer P(DPP-BPyO), containing the 2,2'-bipyridine 1-oxide unit, is reduced to −3.45 eV, compared to −3.40 eV for the non-oxide polymer P(DPP-BPy) [1]. This 0.05 eV stabilization, while seemingly modest, is sufficient to switch the charge transport character from p-type to n-type or ambipolar behavior [2]. The fully oxidized dioxide polymer P(DPP-BPyDO) exhibits a further lowered LUMO of −3.55 eV, but the mono-oxide provides an optimal balance of electron deficiency and processability [1].

LUMO energy modulation
Head-to-head
−3.45 eV (N-oxide polymer) vs. −3.40 eV (non-oxide) and −3.55 eV (dioxide)
Reported LUMO stabilization may support n-type or ambipolar transport
DFT and cyclic voltammetry of thin films
Organic electronics n-Type semiconductors Conjugated polymers

Divergent C–H vs. N–O Activation with Platinum

The mono-N-oxide of 2,2'-bipyridine exhibits a unique reactivity profile compared to structurally related N-oxides. In reactions with the dimethylplatinum(II) complex [Pt2Me4(μ-SMe2)2], 2,2'-bipyridine N-oxide (bipyO) undergoes C–H bond activation to yield the cyclometalated complex [PtMe(κ2N,C-C5H4N-C5H3NO)(SMe2)] via methane loss [1]. In stark contrast, the more rigid 1,10-phenanthroline N-oxide (phenO) undergoes N–O bond activation under identical conditions to form a Pt(II) complex with the deoxygenated ligand [1]. This divergence arises from the greater conformational flexibility of bipyO, which allows the platinum center to access the C–H bond of the non-oxidized pyridine ring. This ability to direct metalation via C–H activation is a key differentiator for the synthesis of rollover cyclometalated complexes.

Pt-mediated bond activation
Head-to-head
C–H activation to cyclometalated complex; phenO gave N–O activation to deoxygenated ligand
Conformational flexibility reported to direct rollover cyclometalation pathway
Acetone, RT; [Pt2Me4(μ-SMe2)2] complex
Bond activation Platinum complexes Organometallic chemistry

Optimal Applications of 2,2'-Bipyridine, 1-oxide


Water Oxidation Catalysis for Artificial Photosynthesis

Use 2,2'-bipyridine, 1-oxide as a ligand or pre-catalyst additive in ruthenium-based water oxidation systems. The formation of the [Ru(tpy)(bpy-NO)(H2O)]2+ intermediate delivers a 100-fold rate enhancement over the parent bpy complex [1]. This makes it essential for achieving high turnover frequencies in artificial photosynthetic devices and solar fuel generation, where the unmodified bipyridine ligand results in sluggish or deactivated catalysts.

C–H Functionalization to 3-Substituted Bipyridines

Employ 2,2'-bipyridine, 1-oxide as a 'masked' directing group in palladium-catalyzed C–H halogenation reactions. This approach is the only practical route to access 3-halo-bipyridines, which are critical building blocks for pharmaceuticals, agrochemicals, and advanced materials [2]. The parent bipyridine is completely unreactive under these conditions due to catalyst poisoning, making the N-oxide indispensable.

Aqueous Catalysis and Bio-orthogonal Chemistry

Leverage the 4-fold higher aqueous solubility (1.2 g/L) of 2,2'-bipyridine, 1-oxide compared to the parent bipyridine to design water-soluble metal catalysts for green chemistry applications, or to prepare metal complexes for biological studies where water compatibility is paramount. The enhanced solubility reduces the need for organic co-solvents and improves catalyst loading in aqueous media.

n-Type Semiconducting Polymers for OTFTs

Incorporate 2,2'-bipyridine, 1-oxide as an electron-deficient building block in donor-acceptor conjugated polymers. The mono-N-oxide unit lowers the LUMO energy by 0.05 eV relative to the non-oxide analog, enabling a transition from p-type to n-type or ambipolar charge transport [3]. This is critical for fabricating unipolar n-type organic thin-film transistors (OTFTs) and complementary logic circuits.

Application
Selection Property
Validation Focus
Water oxidation catalysis
N-oxide ligand reactivity
Catalytic rate assessment in Ce(IV)-driven systems
C–H functionalization
Masking directing group strategy
Regioselectivity and catalyst compatibility evaluation
Aqueous-phase catalysis
Polar solvent solubility
Solution-phase metal complex formation
n-Type semiconducting polymers
LUMO energy tuning
Electron transport character in OTFTs

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